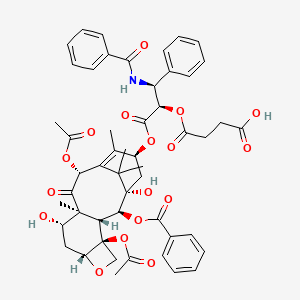

Paclitaxel Succinate

Description

Overview of Paclitaxel (B517696) as a Foundational Therapeutic Agent and its Modifiable Limitations

Paclitaxel, marketed under brand names such as Taxol, is a widely recognized chemotherapy medication employed in the treatment of various cancers, including ovarian, breast, lung, esophageal, cervical, and pancreatic cancers. wikipedia.org As a member of the taxane (B156437) family, paclitaxel functions as an antimicrotubule agent. wikipedia.orgnih.gov Its primary mechanism of action involves promoting the assembly of microtubules from tubulin dimers and stabilizing existing microtubules by inhibiting their disassembly. nih.govdrugbank.com This stabilization disrupts the normal dynamic reorganization of the microtubule network, a process crucial for vital cellular functions like mitosis. nih.govdrugbank.com Consequently, paclitaxel-treated cells exhibit defects in mitotic spindle assembly, chromosome segregation, and cell division, ultimately leading to cell cycle arrest and apoptosis. wikipedia.orgdrugbank.com

Despite its significant efficacy, the clinical utility of paclitaxel is hampered by several limitations. A major challenge is its extremely poor water solubility. emanresearch.orgmdpi.commdpi.com This necessitates its formulation with co-solvents like Cremophor EL and ethanol, which can lead to severe hypersensitivity reactions in patients. wikipedia.orgmdpi.com Furthermore, paclitaxel administration is associated with significant systemic toxicity, including bone marrow suppression and peripheral neuropathy, which can be dose-limiting factors. wikipedia.orgnih.govmdpi.com The development of drug resistance by cancer cells, often through mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein (Pgp) and mutations in tubulin, also limits the long-term effectiveness of paclitaxel. nih.govemanresearch.org

Rationale for Chemical Modification and Prodrug Development of Paclitaxel

The limitations of native paclitaxel, particularly its poor water solubility, toxicity, and susceptibility to efflux pumps, have driven extensive research into chemical modification and prodrug development strategies. emanresearch.orgmdpi.comnih.gov The primary goal of these efforts is to improve the drug's physicochemical properties, enhance its therapeutic index, reduce toxicity, overcome resistance mechanisms, and enable targeted delivery. emanresearch.orgmdpi.comnih.gov

Prodrugs are inactive or less active derivatives of a parent drug that undergo in vivo transformation, typically enzymatic or chemical hydrolysis, to release the active compound at the site of action. nih.gov This approach offers a versatile means to address the inherent drawbacks of the parent drug without altering its fundamental mechanism of action. By chemically modifying paclitaxel to create prodrugs, researchers aim to improve its solubility in aqueous solutions, thereby potentially eliminating the need for toxic co-solvents. mdpi.com Prodrug strategies can also be designed to reduce interaction with efflux pumps like Pgp, facilitating improved drug accumulation in cancer cells, including those in the central nervous system. mdpi.comacs.orgnih.govresearchgate.net Furthermore, conjugating paclitaxel to polymers or targeting moieties via labile linkers can enhance its circulation half-life, enable passive or active targeting to tumor tissues through mechanisms like the enhanced permeability and retention (EPR) effect, and potentially reduce systemic toxicity. mdpi.comnih.gov

Historical Trajectory of Succinate (B1194679) Linkage Strategies in Paclitaxel Conjugation

The use of succinate as a linker in the chemical modification and prodrug development of paclitaxel has a notable history. Succinic acid is a dicarboxylic acid that can form ester or amide linkages with hydroxyl or amine groups on the paclitaxel molecule. The introduction of a succinate moiety, particularly at the C2' or C7 positions of paclitaxel, can impart increased water solubility due to the presence of the free carboxylic acid group, which can be ionized at physiological pH. scirp.org

Early research explored the conjugation of succinate to paclitaxel to improve its solubility and potentially alter its pharmacokinetic profile. For instance, a taxane analogue, Tx-67, with a succinate group added at the C10 position of paclitaxel, was synthesized to investigate its interaction with P-glycoprotein and permeability across the blood-brain barrier. acs.orgnih.govresearchgate.net These studies demonstrated that the succinate modification at C10 reduced interaction with Pgp and enhanced permeation across the blood-brain barrier in vitro and in situ. acs.orgnih.gov

Succinate linkages have also been employed in the design of polymeric prodrugs and targeted delivery systems for paclitaxel. Conjugation of paclitaxel to polymers or targeting ligands through succinate linkers allows for the controlled release of the active drug upon hydrolysis of the ester or amide bond, often triggered by the tumor microenvironment or intracellular enzymes. nih.gov For example, succinic acid linkers have been used to attach tissue factor binding peptides to paclitaxel at the C2' or C7 positions for targeted delivery. mdpi.comresearchgate.net Additionally, α-tocopheryl succinate (vitamin E succinate) has been utilized in the development of polymeric nanoparticles for paclitaxel delivery, leveraging its own anticancer and antiangiogenic properties. csic.estandfonline.com These historical applications highlight the versatility of succinate as a linker in tailoring the properties of paclitaxel for improved therapeutic outcomes.

Properties

IUPAC Name |

4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNOJYDPFALIQZ-LAVNIZMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H55NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315159 | |

| Record name | Paclitaxel succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

954.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117527-50-1 | |

| Record name | Paclitaxel succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117527-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paclitaxel succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Paclitaxel Succinate Analogs

Esterification Reactions for Succinate (B1194679) Conjugation

Paclitaxel (B517696) possesses several hydroxyl groups that can serve as attachment points for a succinate moiety. The most common positions for derivatization are the 2', 7, and 10 positions.

Synthesis of 2'-O-Succinyl Paclitaxel Derivatives

The synthesis of 2'-O-succinyl paclitaxel derivatives typically involves the selective esterification of the hydroxyl group at the 2' position of paclitaxel with succinic anhydride (B1165640) or a protected succinic acid derivative. This reaction often requires coupling agents and controlled conditions to ensure selectivity over other hydroxyl groups. For instance, one method describes the synthesis of 2'-O-succinyl-paclitaxel as a step in attaching paclitaxel to poly(hydroxyethylaspartamide) via a succinic spacer arm. nih.gov The 2'-O-succinyl-paclitaxel derivative was characterized by techniques such as UV, IR, NMR, and mass spectrometry analysis, with reported reaction yields over 95% and product purity over 98%. nih.gov Another study synthesized a glucose-conjugated paclitaxel derivative using succinic acid as a linker between 2'-paclitaxel and methyl 2'-glucopyranose. nih.gov This highlights the utility of the 2'-succinyl modification for creating prodrugs with improved properties.

Preparation of 7-O-Succinyl Paclitaxel Analogs

Modification at the 7-position of paclitaxel with a succinate group is another strategy for creating paclitaxel succinate analogs. While less common than 2'-modification for direct succinate conjugation mentioned in the search results, the 7-position is a known site for chemical modification to alter paclitaxel's properties. Research has explored introducing various groups, including succinate-like linkers, at the 7-position for conjugation to drug delivery systems or to modify pharmacokinetic profiles. For example, a study on targeted delivery of paclitaxel to tumor cells mentions the synthesis of C7-succinyl-paclitaxel derivatives for conjugation to peptides. nih.gov

Chemical Modifications at the C10 Position with Succinate Moieties

The C10 position on the baccatin (B15129273) III core of paclitaxel can also be modified with a succinate group. This modification has been investigated as a strategy to reduce interactions with P-glycoprotein (Pgp) and potentially enhance permeability across the blood-brain barrier. acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net A taxane (B156437) analogue, Tx-67, with a succinate group added at the C10 position of Taxol, was synthesized for this purpose. acs.orgnih.govcapes.gov.brresearchgate.net Studies comparing Tx-67 to paclitaxel demonstrated that Tx-67 had reduced interactions with Pgp, leading to enhanced permeation across the blood-brain barrier in vitro and in situ. acs.orgnih.govcapes.gov.br The transport across brain microvessel endothelial cell monolayers showed greater apical to basolateral permeation for Tx-67 compared to paclitaxel. acs.org

Advanced Conjugation Chemistries for Macromolecular Integration

The carboxyl group introduced by the succinate linker in this compound derivatives provides a convenient handle for conjugation to a variety of macromolecules and nanocarriers. This is a crucial step in developing targeted drug delivery systems and improving the pharmacokinetic profile of paclitaxel.

Polymer Conjugation via Succinate Linkers (e.g., Poly(ethylene glycol), Poly(lactic acid), Dextran)

Polymer conjugation is a widely used strategy to improve the solubility, circulation half-life, and tumor targeting of paclitaxel. The succinate linker facilitates the attachment of paclitaxel to various polymers, including Poly(ethylene glycol) (PEG), Poly(lactic acid) (PLA), and Dextran (B179266).

Poly(ethylene glycol) (PEG): PEGylation of this compound can enhance its water solubility and reduce its interaction with biological components, leading to prolonged circulation in the bloodstream. The succinate group, often activated as an NHS ester, can react with amino or hydroxyl groups on PEG chains to form stable conjugates. medchemexpress.com

Poly(lactic acid) (PLA): PLA is a biodegradable polymer commonly used in drug delivery. This compound can be conjugated to PLA or PLA-based copolymers, such as PEG-b-PLA, to form nanoparticles or micelles. researchgate.netresearchgate.netnih.gov These polymeric structures can encapsulate or covalently link this compound, improving its delivery and release characteristics. One study described the synthesis of a paclitaxel/MPEG-PLA block copolymer conjugate by reacting carboxyl-terminated MPEG-PLA with paclitaxel in the presence of coupling agents. researchgate.net This conjugate was shown to release paclitaxel without losing cytotoxicity against cancer cells. researchgate.net

Dextran: Dextran, a polysaccharide, is another polymer used for conjugation. Reduction-sensitive dextran-paclitaxel polymer-drug conjugates have been synthesized by linking dextran and paclitaxel through a disulfide bond-bearing linker, which can be incorporated via a succinate derivative. nih.gov These conjugates can self-assemble into nanoparticles and release paclitaxel in response to the reducing environment characteristic of tumor cells. nih.gov

Hybrid Nanoparticle Integration of this compound

This compound can also be integrated into various nanoparticle formulations, including hybrid nanoparticles. This approach combines the benefits of nanoparticle delivery with the modified properties of the succinate derivative. Examples include integration into liposomes, polymeric nanoparticles, and other self-assembled nanostructures. nih.govconicet.gov.armdpi.comnih.govresearchgate.net For instance, paclitaxel-loaded redox-sensitive nanoparticles based on hyaluronic acid-vitamin E succinate conjugates have been developed. nih.govresearchgate.net These nanoparticles, formed by the self-assembly of the conjugate, demonstrated high drug loading and entrapment efficiency. nih.govresearchgate.net The succinate linker in such conjugates plays a role in connecting paclitaxel or a paclitaxel derivative (like vitamin E succinate conjugated to hyaluronic acid) to the nanoparticle structure. nih.govresearchgate.net Another example involves the use of tocopheryl polyethylene (B3416737) glycol succinate (TPGS), which contains a succinate linker, in the formation of PCL-TPGS nanoparticles for paclitaxel delivery. conicet.gov.armdpi.com

Here is a table summarizing some research findings related to this compound derivatization and conjugation:

| Derivatization Position | Conjugation Strategy | Key Finding | Source |

| 2'-O-Succinyl | Polymer Conjugation (Poly(hydroxyethylaspartamide)) | High reaction yields (>95%) and product purity (>98%) of 2'-O-succinyl-paclitaxel. nih.gov | nih.gov |

| 2'-O-Succinyl | Glucose Conjugation | Improved solubility and stability of glucose-conjugated paclitaxel via succinic linker. nih.gov | nih.gov |

| 7-O-Succinyl | Peptide Conjugation | Synthesis of C7-succinyl-paclitaxel derivatives for targeted delivery. nih.gov | nih.gov |

| C10-Succinate | Modification for BBB Permeation | Reduced Pgp interaction and enhanced blood-brain barrier permeation of C10-succinate analog (Tx-67). acs.orgnih.gov | acs.orgnih.gov |

| Succinate Linker | Polymer Conjugation (Dextran) | Formation of reduction-sensitive nanoparticles with controlled release. nih.gov | nih.gov |

| Succinate Linker | Nanoparticle Integration (Hyaluronic acid-Vitamin E) | High drug loading (33.5%) and entrapment efficiency (90.6%) in self-assembled nanoparticles. nih.govresearchgate.net | nih.govresearchgate.net |

Dendrimer-Based Conjugation Strategies for this compound

Dendrimers, highly branched synthetic polymers with a well-defined structure, have emerged as promising carriers for drug delivery. Their multiple terminal functional groups offer ample sites for the conjugation of drug molecules. This compound, with its terminal carboxylic acid group, is well-suited for conjugation to dendrimers, particularly those with primary amine functional groups, such as polyamidoamine (PAMAM) dendrimers.

The conjugation of this compound to dendrimers is typically achieved through the formation of stable amide bonds between the carboxyl group of the succinate linker and the amine groups on the dendrimer surface. This process often involves activation of the carboxylic acid group of this compound using coupling reagents.

Research has explored the conjugation of this compound to different generations of PAMAM dendrimers. For example, studies have reported the synthesis and characterization of conjugates of this compound with fourth-generation (G4) PAMAM dendrimers. These conjugates can be further modified, for instance, by glycidylation of the remaining amine groups to improve water solubility.

Dendrimer-based conjugates of this compound have demonstrated improved water solubility compared to free paclitaxel. Furthermore, these conjugates can exhibit enhanced cellular uptake and potentially altered drug release profiles depending on the linker stability and the cellular environment. Studies have shown that the cytotoxicity of PAMAM dendrimer-paclitaxel succinate conjugates can be significantly increased compared to the free drug in certain cancer cell lines.

Glycosylation Strategies Incorporating Succinate Linkers in Paclitaxel Prodrugs

Glycosylation, the covalent attachment of sugar moieties, is another strategy employed to improve the water solubility and modify the pharmacokinetic properties of lipophilic drugs like paclitaxel. Incorporating a succinate linker between paclitaxel and the sugar molecule provides a flexible and cleavable connection, enabling the design of prodrugs that can release the active drug upon enzymatic hydrolysis.

In this approach, a sugar molecule, such as glucose, is typically linked to paclitaxel through a succinate bridge. The synthesis involves forming an ester bond between a hydroxyl group on paclitaxel (often the 2'-OH) and one carboxyl group of succinic acid, while the other carboxyl group of succinic acid is esterified with a hydroxyl group on the sugar moiety. This results in glycosylated paclitaxel prodrugs featuring a succinate linker.

Studies have reported the synthesis of both single and double glucose-conjugated paclitaxel prodrugs utilizing succinate linkers. These glycosylated prodrugs have shown significant improvements in aqueous solubility compared to parent paclitaxel. A key aspect of these prodrugs is their potential for targeted activation and drug release in specific cellular environments where glycosidase enzymes, such as β-glucuronidase, are overexpressed. Enzymatic hydrolysis of the ester bond within the succinate linker can cleave the sugar moiety, releasing the active paclitaxel molecule.

Design and Synthesis of Multi-Functionalized this compound Prodrugs

The versatility of the succinate linker allows for the design and synthesis of multi-functionalized paclitaxel prodrugs, where the this compound moiety is conjugated to systems incorporating multiple functionalities. These multi-functional constructs can combine enhanced solubility with targeting capabilities or the co-delivery of multiple therapeutic agents.

One approach to multi-functionalization involves conjugating this compound to dendrimers that are also modified with targeting ligands or other therapeutic molecules. For instance, binary and ternary conjugates of glycidylated PAMAM G4 dendrimers have been synthesized, incorporating paclitaxel (linked via succinate) and other drugs like Fulvestrant. This allows for the potential co-delivery of different drugs using a single dendrimer platform.

Another example of multi-functionalization, although not exclusively using a succinate linker in the cited instance, involves conjugating paclitaxel to nanoparticles or other carriers equipped with targeting ligands or stimuli-responsive elements. The succinate linker, by providing a reactive carboxyl group, can be utilized to attach paclitaxel to carriers that are simultaneously modified with ligands for specific cell surface receptors, enabling targeted delivery. While a disulfide linker was used in one study to conjugate paclitaxel to fluorescent mesoporous silica (B1680970) nanoparticles for glutathione-responsive release, the principle of using a linker to create a multi-functional system is similar. The succinate linker offers an alternative for creating amide linkages to amine-functionalized carriers, which can then be further functionalized.

The design of these multi-functional systems requires careful consideration of the linker chemistry, the loading capacity of the carrier, and the desired release profile of the active drug. The succinate linker's hydrolyzable ester bond can contribute to the controlled release of paclitaxel from the multi-functional conjugate in response to changes in pH or enzymatic activity in the target environment.

Prodrug Design Principles and Biorecognition Mechanisms for Paclitaxel Succinate

Strategies for Enhanced Aqueous Solubilization and Systemic Pharmacokinetic Modulation

A major challenge with paclitaxel (B517696) is its extremely poor aqueous solubility, which necessitates its formulation in vehicles like Cremophor EL and ethanol, associated with significant hypersensitivity reactions mdpi.comnih.gov. Conjugation with hydrophilic moieties via a succinate (B1194679) linker is a common strategy to improve water solubility. Examples include conjugation with glucose rsc.orgnih.govmdpi.comresearchgate.netnih.gov or polyethylene (B3416737) glycol (PEG) mdpi.comnih.gov.

Glycosylation, specifically the conjugation of glucose via a succinate linker, has been shown to significantly improve the aqueous solubility of paclitaxel prodrugs. For instance, a single glucose-conjugated paclitaxel (SG-PTX) and a double glucose-conjugated paclitaxel (DG-PTX), synthesized with succinate linkers, demonstrated significant solubility improvement and more drug-like lipophilicities compared to the parent drug nih.govmdpi.comresearchgate.net. The solubility enhancement correlates with the number of glycosylated moieties attached nih.gov.

Incorporation of paclitaxel succinate prodrugs into nanoparticle systems, such as lipid nanospheres or polymeric micelles, is another strategy to enhance solubility and modulate pharmacokinetics tandfonline.comtandfonline.comnih.govdovepress.comnih.gov. For example, tocopheryl succinate-based lipid nanospheres have been developed for paclitaxel delivery, showing improved solubility and controlled release tandfonline.comtandfonline.comnih.gov. Mixed polymeric micelles self-assembled from vitamin E succinate-based amphiphilic polymers have also demonstrated enhanced intestinal absorption and transcellular transport of paclitaxel nih.gov.

Pharmacokinetic modulation is achieved by controlling the release rate of the active drug from the prodrug or the delivery system. By altering the linker chemistry or the properties of the carrier, researchers can influence the circulation time and tissue distribution of paclitaxel. A paclitaxel prodrug with succinate at the C10 position showed low affinity to P-glycoprotein, potentially enhancing its concentration in the brain mdpi.comnih.govresearchgate.net.

Enzymatic and Chemical Release Mechanisms of Succinate-Linked Paclitaxel Prodrugs

The release of active paclitaxel from succinate-linked prodrugs relies on the cleavage of the ester bond connecting paclitaxel to the succinate linker. This cleavage can occur through enzymatic hydrolysis or chemical dissociation, often influenced by the local environment. researchgate.net.

Role of Specific Esterases in Prodrug Bioconversion and Active Drug Release

Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds. These enzymes play a crucial role in the bioconversion of many ester-based prodrugs, including those utilizing succinate linkers scirp.org. The presence and activity of specific esterases in different tissues or cellular compartments can influence the rate and location of drug release.

For instance, prodrugs designed to be activated by intracellular esterases can release paclitaxel specifically within cancer cells, potentially reducing systemic exposure and toxicity rsc.orgscirp.org. Studies have shown that succinate-linked glycosylated paclitaxel prodrugs can be cleaved by enzymes, leading to the release of paclitaxel nih.govmdpi.com.

pH-Dependent Dissociation and Drug Liberation Mechanisms

The ester bond in succinate-linked prodrugs can also undergo hydrolysis influenced by pH. The tumor microenvironment is often characterized by a lower extracellular pH (mildly acidic) compared to normal tissues researchgate.netfrontiersin.org. This pH difference can be exploited in the design of prodrugs that are more readily cleaved in acidic conditions, leading to preferential drug release at the tumor site.

Research on paclitaxel delivery systems incorporating succinate linkers or vitamin E succinate has demonstrated pH-dependent release profiles. For example, paclitaxel release from tocopheryl succinate-based lipid nanospheres was shown to be pH-dependent, with higher release observed at pH 7.4 compared to acidic conditions (0.1 N HCl) tandfonline.comtandfonline.com. Similarly, pH-labile polymer nanoparticles for paclitaxel prodrug delivery have shown faster drug release at lower pH researchgate.netnih.gov. The ionization of the terminal carboxy groups of succinate moieties at physiological or slightly alkaline pH can increase hydrophilicity and accelerate drug release from certain formulations tandfonline.comtandfonline.com.

Data illustrating pH-dependent release can be presented in a table:

| Formulation | Release Medium pH | % Paclitaxel Released (e.g., at 72h) | Citation |

| Tocopheryl succinate-based lipid nanospheres | 7.4 | >90% | tandfonline.comtandfonline.com |

| Tocopheryl succinate-based lipid nanospheres | 0.1 N HCl | <70% | tandfonline.comtandfonline.com |

| pH-labile polymer nanoparticles (Paclitaxel Prodrug) | 5 | ~100% (within 24h) | researchgate.net |

| pH-labile polymer nanoparticles (Paclitaxel Prodrug) | 7.4 | Minimal | researchgate.net |

| Tannic acid-iron nanoparticle (Paclitaxel Prodrug) | 7 | ~90% (after 6 days) | nih.gov |

| Tannic acid-iron nanoparticle (Paclitaxel Prodrug) | 4 | ~34% (after 6 days) | nih.gov |

Glycosidase-Activated Prodrug Systems (e.g., β-Glucuronidase-Responsive Release)

Glycosylation of paclitaxel via succinate linkers can also enable targeted release mediated by glycosidases, enzymes that cleave glycosidic bonds. Certain glycosidases, such as β-glucuronidase, are overexpressed in various tumor types rsc.orgnih.govfrontiersin.org. This overexpression can be exploited to design prodrugs that are selectively activated within the tumor microenvironment or inside tumor cells.

Glycosylated paclitaxel prodrugs with succinate linkers have been synthesized with the aim of achieving β-glucuronidase-responsive release rsc.orgnih.govmdpi.comresearchgate.netrsc.orgdntb.gov.ua. Studies have shown that β-glucuronidase can hydrolyze these prodrugs, leading to the liberation of paclitaxel nih.govmdpi.com. The efficiency of release can depend on the specific design of the glycosylated prodrug, including the number of glucose units conjugated nih.govmdpi.com.

Research findings on the enzymatic hydrolysis of glycosylated this compound prodrugs can be summarized:

| Prodrug Type | Linker | Enzyme | Release Observed? | Notes | Citation |

| Single glucose-conjugated Paclitaxel (SG-PTX) | Succinate | β-Glucuronidase | Yes | Higher release than DG-PTX in serum | nih.govmdpi.com |

| Double glucose-conjugated Paclitaxel (DG-PTX) | Succinate | β-Glucuronidase | Yes | Lower release than SG-PTX in serum | nih.govmdpi.com |

| Glycosylated PTX prodrugs | Succinate | β-Glucuronidase | Yes | Cleavage and PTX release confirmed | nih.govmdpi.com |

| Glycosylated PTX prodrugs | Succinic acid | β-Glucuronidase | Yes | Potential for oral administration | nih.gov |

Pharmacodynamics and Cellular Biology of Paclitaxel Succinate Analogs in Preclinical Models

In Vitro Cellular Activities and Cytotoxicity Assessments

The conjugation of a succinate (B1194679) moiety to paclitaxel (B517696) can influence its cytotoxic profile. A focused library of paclitaxel analogs, including C10 hemi-succinate (TX-67) and its C7 regioisomers, esters, and amides, has been synthesized and evaluated for their biological activities. While all analogs generally maintained the desired properties of paclitaxel, variations in cytotoxicity were observed. For instance, carboxylic acid analogs, a key feature of paclitaxel succinate, demonstrated a roughly 20-fold decrease in activity against the MCF7 breast cancer cell line compared to paclitaxel. In contrast, methyl ester variations of these succinate analogs retained potency similar to the parent compound, while amide derivatives generally showed an approximate 5-fold reduction in cytotoxicity. nih.govresearchgate.net

A paclitaxel prodrug with a succinate at the C10 position exhibited an IC50 of 35.7 nM in the MCF7 breast cancer cell line, compared to 1.8 nM for paclitaxel itself. mdpi.comnih.gov Despite this reduction in direct cytotoxicity, the modification offers other advantages, such as altered protein binding that can be beneficial for drug delivery. mdpi.comnih.gov For instance, esterifying the C2'-hydroxyl group of paclitaxel with succinic acid was found to slightly reduce its toxicity relative to free paclitaxel but preserved its activity sufficiently to be a viable linker for targeted drug delivery systems. nih.gov

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Paclitaxel | MCF-7 | 1.8 |

| Paclitaxel C10 Succinate | MCF-7 | 35.7 |

| C2'-PTX-FFRck (Succinate Linker) | KB-3-1 | ~12 |

| C7-PTX-FFRck (Succinate Linker) | KB-3-1 | ~130 |

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton. youtube.com It binds to the β-tubulin subunit, promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization. youtube.com This disruption of microtubule dynamics is central to its anti-cancer effects. youtube.com In vitro tubulin polymerization assays are standard methods to assess this activity. cytoskeleton.comcytoskeleton.comnih.govresearchgate.netmdpi.com

Preclinical studies on this compound analogs have shown that they generally retain the ability to stabilize tubulin, similar to the parent compound. nih.gov A library of this compound analogs, including C7 and C10 regioisomers, esters, and amides, all maintained tubulin assembly activity comparable to paclitaxel. nih.govresearchgate.net This indicates that the succinate modification, while impacting cytotoxicity to some extent, does not abrogate the fundamental mechanism of action at the molecular target level. The active metabolite of this compound is presumed to be paclitaxel itself, released upon cleavage of the succinate ester bond within the cell. The primary metabolites of paclitaxel identified in human plasma are 6-alpha-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel, and 6-alpha,3'-p-dihydroxypaclitaxel, which are generally less pharmacologically active than the parent drug. nih.govnih.govescholarship.orgjohnshopkins.edu

By stabilizing the microtubule network, paclitaxel and its active analogs disrupt the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. nih.govmolbiolcell.org This interference leads to an arrest of the cell cycle, predominantly at the G2/M phase. nih.govresearchgate.netnih.gov This mitotic arrest is a hallmark of paclitaxel's cytotoxic effect. molbiolcell.org

Studies have shown that paclitaxel can induce a progressive, concentration-dependent G2/M arrest in various cancer cell lines. nih.gov For instance, in Sp2 mouse myeloma cells, a 14-hour treatment with 0.05 mg/L paclitaxel was sufficient to halt cells in the G2/M phase. nih.gov While specific studies focusing solely on the cell cycle effects of this compound are limited, the retained tubulin-stabilizing activity of its analogs suggests a similar mechanism of inducing mitotic arrest. nih.gov The release of active paclitaxel from succinate-based prodrugs within the cell would be expected to trigger the same downstream effects on the cell cycle.

| Cell Line | Treatment | % of Cells in G2/M Phase |

|---|---|---|

| Sp2 (Mouse Myeloma) | Control | Not specified |

| Sp2 (Mouse Myeloma) | 0.05 mg/L Paclitaxel (14h) | Significantly increased |

| AGS (Gastric Cancer) | Paclitaxel (24h) | Dose-dependent increase |

| AGS (Gastric Cancer) | Paclitaxel (48h) | Dose-dependent increase |

Prolonged mitotic arrest induced by paclitaxel ultimately leads to programmed cell death, or apoptosis. nih.govresearchgate.netresearchgate.net This is a key mechanism by which paclitaxel eliminates cancer cells. nih.govresearchgate.netresearchgate.net The apoptotic cascade initiated by paclitaxel is complex and can involve multiple signaling pathways. nih.govresearchgate.netresearchgate.net

One of the central pathways involves the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis. researchgate.net Paclitaxel can cause the phosphorylation of the anti-apoptotic protein Bcl-2, inactivating its protective function. researchgate.net This shifts the balance towards pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the release of cytochrome c. nih.gov This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell. nih.gov In some cell lines, paclitaxel-induced apoptosis is mediated through the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. nih.gov

Furthermore, paclitaxel has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK). mdpi.com The activation of the NF-κB/IκB signaling pathway has also been implicated in paclitaxel-induced apoptosis. researchgate.net While detailed mechanistic studies are often focused on paclitaxel, the apoptotic effects observed with this compound-based delivery systems are attributed to the intracellular release of active paclitaxel, which then engages these same apoptotic pathways. dovepress.com

Cellular Uptake and Intracellular Disposition of this compound Delivery Systems

A primary motivation for developing this compound is its utility as a linker in creating targeted drug delivery systems. nih.govdovepress.com These systems are designed to enhance the delivery of paclitaxel to cancer cells while minimizing exposure to healthy tissues.

Many cancer cells overexpress specific receptors on their surface, which can be exploited for targeted drug delivery. nih.gov By conjugating paclitaxel (often via a succinate linker) to ligands that bind to these receptors, the drug can be selectively internalized by cancer cells through a process called receptor-mediated endocytosis. nih.govnih.govnih.govmdpi.com

Folate Receptor: The folate receptor (FR) is frequently overexpressed in various cancers, including those of the ovary, breast, and lung. nih.govnih.govmdpi.com Nanoparticles decorated with folic acid, a high-affinity ligand for the FR, have been developed to deliver paclitaxel. nih.govnih.gov For example, a ternary conjugate of heparin-folic acid-paclitaxel (HFT) loaded with additional paclitaxel (HFT-T) has been shown to selectively recognize FR-positive cancer cells, leading to higher cytotoxicity compared to free paclitaxel. nih.gov

CD44: The CD44 receptor, a cell-surface glycoprotein, is another attractive target for cancer therapy as it is overexpressed in many malignant tumors and is involved in tumor progression and metastasis. dovepress.comnih.gov Hyaluronic acid (HA), a natural ligand for CD44, has been used to create paclitaxel conjugates. dovepress.comnih.govresearchgate.net HA-paclitaxel conjugates have demonstrated enhanced uptake and efficacy in CD44-positive cancer cells. dovepress.comnih.govresearchgate.net The interaction between HA-coated nanoparticles and CD44 receptors has been shown to significantly increase the cellular uptake of paclitaxel. dovepress.com

Once internalized via endocytosis, the drug delivery system must release the active paclitaxel to exert its cytotoxic effect. The succinate ester linkage is often designed to be cleavable within the intracellular environment, for instance, by esterases that are abundant in cells. nih.gov

The intracellular release kinetics of paclitaxel from these delivery systems can be sustained, providing a prolonged therapeutic effect. nih.gov For example, paclitaxel prodrugs encapsulated in polymeric micelles have been shown to release the drug over several days. nih.gov This sustained release can lead to higher intracellular concentrations of the active drug over time compared to the rapid clearance of intravenously administered paclitaxel. nih.gov

Upon release, paclitaxel localizes to the microtubules, its primary subcellular target. youtube.com The effective delivery and release of paclitaxel within the cytoplasm are crucial for it to bind to tubulin and induce the downstream effects of microtubule stabilization, cell cycle arrest, and apoptosis. The enhanced accumulation and retention of paclitaxel in tumor cells through targeted delivery systems can significantly improve its therapeutic efficacy. nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

The transition from in vitro analysis to in vivo animal models represents a critical step in evaluating the therapeutic potential of this compound analogs. These studies provide essential data on how these compounds behave within a complex biological system, offering insights into their efficacy, mechanisms of action, and distribution throughout the body.

Assessment of Tumor Growth Inhibition and Regression

Preclinical xenograft models are fundamental in determining the antitumor activity of paclitaxel derivatives. In these studies, human tumor cells are implanted into immunocompromised mice, which are then treated with the test compounds. The primary endpoints are the inhibition of tumor growth over time and, in some cases, the complete regression of established tumors.

Various studies have demonstrated the potent in vivo efficacy of paclitaxel conjugates and formulations. For instance, a bifunctional paclitaxel prodrug (FA-PTX-EB), which incorporates moieties for both folate receptor targeting and albumin binding, showed superior tumor growth inhibition compared to free paclitaxel and other monofunctional derivatives in a MDA-MB-231 tumor model. thno.org The FA-PTX-EB prodrug inhibited tumor volume by 74.82%, a significant improvement over free paclitaxel (41.04%), a folate-paclitaxel conjugate (FA-PTX, 45.13%), and an albumin-binding paclitaxel conjugate (PTX-EB, 50.08%). thno.org

Similarly, nanoparticle albumin-bound paclitaxel (nab-paclitaxel) has shown significant tumor growth inhibition in gastric cancer xenograft models. After a two-week treatment period, nab-paclitaxel achieved a tumor growth inhibition rate of 77%, which was substantially greater than that observed with other chemotherapeutic agents like oxaliplatin (B1677828) (17.2%) and epirubicin (B1671505) (21.4%). researchgate.net In another study involving SKOV3ip1 xenograft mice, the combination of metformin (B114582) with paclitaxel resulted in a 60% reduction in tumor weight, an effect greater than that of either agent administered alone. researchgate.net In some preclinical models, paclitaxel-loaded polymeric micelles have been shown to induce complete tumor regression in both A431 and MDA-MB-468 xenografts. nih.gov

These findings highlight how modifying the paclitaxel molecule, such as through succinate linkers to create prodrugs or by using advanced formulations, can enhance its antitumor effects in live animal models.

| Compound/Formulation | Animal Model | Tumor Type | Tumor Growth Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| FA-PTX-EB | Mouse | MDA-MB-231 (Breast) | 74.82% | thno.org |

| PTX-EB | Mouse | MDA-MB-231 (Breast) | 50.08% | thno.org |

| FA-PTX | Mouse | MDA-MB-231 (Breast) | 45.13% | thno.org |

| Free Paclitaxel | Mouse | MDA-MB-231 (Breast) | 41.04% | thno.org |

| Nab-paclitaxel | Mouse | Gastric Cancer | 77% | researchgate.net |

| Paclitaxel + Metformin | Mouse | SKOV3ip1 (Ovarian) | 60% (weight reduction) | researchgate.net |

Impact on Tumor Angiogenesis and Microenvironment Modulation

Beyond direct cytotoxicity to cancer cells, paclitaxel and its analogs exert significant influence over the tumor microenvironment, particularly by inhibiting angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. unito.it Studies have shown that paclitaxel can suppress the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.gov

In a transgenic murine breast cancer model (Met-1), paclitaxel administration led to a dose-dependent reduction in intratumoral angiogenesis, as measured by decreased microvessel density and tortuosity. nih.gov This antiangiogenic effect is attributed to several mechanisms, including the inhibition of endothelial cell proliferation, motility, and tubule formation. nih.gov Furthermore, paclitaxel has been found to downregulate the expression of VEGF and Angiopoietin-1 (Ang-1) in tumor cells while increasing the secretion of the natural angiogenesis inhibitor Thrombospondin-1 (TSP-1) into the tumor microenvironment. nih.gov

Investigations into the molecular pathways involved have revealed that paclitaxel treatment can downregulate the activity of Aurora kinase and cofilin-1 in tumor tissues. nih.gov These proteins are involved in cell division and migration, and their suppression by paclitaxel contributes to the inhibition of tumor growth and aggressiveness. nih.gov This modulation of the tumor microenvironment represents an additional, crucial mechanism by which this compound analogs can impede cancer progression.

| Mechanism | Effect | Key Molecules Involved | Reference |

|---|---|---|---|

| Inhibition of Endothelial Cell Function | Reduced proliferation, motility, and invasiveness of endothelial cells | - | nih.gov |

| Downregulation of Pro-Angiogenic Factors | Decreased expression of key growth factors | VEGF, Ang-1 | nih.govnih.gov |

| Upregulation of Angiogenesis Inhibitors | Increased secretion of natural inhibitors | TSP-1 | nih.gov |

| Modulation of Signaling Pathways | Suppression of proteins involved in cell division and migration | Aurora kinase, Cofilin-1 | nih.gov |

Systemic Biodistribution and Preferential Accumulation in Target Tissues

The therapeutic efficacy of a drug is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted. A primary goal in developing this compound analogs and other derivatives is to improve their systemic biodistribution, leading to higher concentrations at the tumor site while minimizing exposure to healthy tissues.

Advanced drug delivery systems have shown great promise in achieving this goal. For example, polymeric micelles designed with a core that interacts with paclitaxel through π-π stacking have demonstrated a dramatic increase in tumor accumulation—over 2000% higher compared to the conventional Taxol formulation. nih.gov Similarly, a bifunctional prodrug (FA-PTX-EB) not only had a longer circulation half-life (7.51 hours compared to 2.19 hours for free paclitaxel) but also delivered a higher concentration of the drug to the tumor. thno.org

Studies with other formulations, such as amphiphilic cyclodextrin (B1172386) nanoparticles, have shown that these carriers can achieve significant tumor accumulation with reduced distribution to sensitive organs like the heart and lungs, potentially lowering the risk of cardiac toxicity. nih.gov However, the accumulation in tumors can still be a challenge. Research using tritium-labeled paclitaxel nanocrystals found that less than 1% of the injected dose was present in the tumor at any given time, a figure comparable to that of Taxol. nih.gov Despite this, the nanocrystal formulation did result in significantly less drug accumulation in the heart. nih.gov

These studies underscore the complex interplay between the drug carrier, the paclitaxel analog, and the biological system. Optimizing these interactions is key to enhancing the preferential accumulation of the drug in tumor tissues, thereby maximizing its therapeutic index.

| Compound/Formulation | Key Finding | Parameter | Value | Reference |

|---|---|---|---|---|

| FA-PTX-EB Prodrug | Prolonged Circulation | Half-life (t½) | 7.51 hours | thno.org |

| Free Paclitaxel | Shorter Circulation | Half-life (t½) | 2.19 hours | thno.org |

| mPEG-b-p(HPMAm-Bz) Micelles | Enhanced Tumor Accumulation | Increase vs. Taxol | >2000% | nih.gov |

| Paclitaxel Nanocrystals | Tumor Accumulation | % of Injected Dose | <1% | nih.gov |

| Amphiphilic Cyclodextrin Nanoparticles | Reduced Cardiotoxicity | Accumulation in Heart/Lungs | Low | nih.gov |

Molecular Interactions and Strategies for Overcoming Drug Efflux Mechanisms by Paclitaxel Succinate

Interaction Profiles with P-glycoprotein (P-gp) and Other ATP-Binding Cassette (ABC) Transporters

Paclitaxel (B517696) is a well-established substrate for the efflux transporter P-glycoprotein (P-gp), encoded by the MDR1 or ABCB1 gene. nih.govwikipedia.orgresearchgate.netresearchgate.netrsc.orgnih.govimrpress.comresearchgate.netaacrjournals.orgnih.gov P-gp actively pumps paclitaxel out of cells in an ATP-dependent manner, leading to reduced intracellular drug concentrations and consequently diminished cytotoxic activity. researchgate.netrsc.orgaacrjournals.org Beyond P-gp, other ABC transporters, including Multidrug Resistance-associated Proteins (MRPs, e.g., MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are also implicated in multidrug resistance and can impact the intracellular levels of various chemotherapeutic agents, potentially including paclitaxel or its analogs. researchgate.netresearchgate.netnih.govmdpi.comoaepublish.commdpi.commdpi.commdpi.com

In contrast to the parent compound, paclitaxel succinate (B1194679) analogs, such as the C10 hemi-succinate derivative referred to as TX-67, have demonstrated significantly reduced or absent interactions with P-gp. nih.govnih.govku.educapes.gov.brresearchgate.netacs.orgmdpi.com This reduced affinity for the efflux pump is a key factor in the altered pharmacokinetic profile and enhanced cellular accumulation observed with these modified taxanes.

Experimental evidence supporting the reduced interaction of paclitaxel succinate analogs with P-gp comes from studies utilizing rhodamine 123, a known P-gp substrate. In brain microvessel endothelial cells (BMECs), the presence of paclitaxel substantially enhances the intracellular accumulation of rhodamine 123 by inhibiting P-gp. acs.org However, in the presence of TX-67, there is no apparent enhancement of rhodamine 123 uptake, indicating a lack of significant interaction or inhibition of P-gp by the succinate analog at the concentrations tested. capes.gov.bracs.orgresearchgate.net

Transport studies across BMEC monolayers further highlight the differential interaction. While both TX-67 and paclitaxel exhibit polarized transport, the permeation of TX-67 in the apical to basolateral direction (representing movement into the brain side) is greater compared to paclitaxel. acs.org Conversely, paclitaxel shows substantially reduced apical to basolateral permeation relative to basolateral to apical transport (efflux out of the brain side), consistent with its recognition and transport by P-gp. acs.org

Mechanisms of Reduced Affinity of this compound Analogs for P-gp Efflux Pumps

The reduced affinity of this compound analogs for P-gp is primarily attributed to the chemical modification involving the introduction of the succinate group. Specifically, the presence of a carboxylic acid moiety, which carries a negative charge at physiological pH, plays a crucial role. Compounds that are negatively charged at physiological pH are generally poor substrates for P-gp efflux, with few exceptions. researchgate.netnih.gov The succinate modification introduces this anionic character, thereby reducing the recognition and transport by the P-gp pump.

Research investigating TX-67 (C10 hemi-succinate) and a library of its analogs explored the impact of the carboxylic acid moiety on P-gp interaction. These studies confirmed that carboxylic acid analogs, including TX-67, had no apparent interactions with P-gp at the concentrations used, whereas ester variants of similar compounds displayed characteristics of P-gp substrates. nih.govku.eduresearchgate.net

The position of the modification also influences the interaction with P-gp. Studies suggest that positioning a carboxylic acid or an amide at the C10 position of paclitaxel is generally more effective in evading P-gp interaction compared to attachment at the C7 position. nih.govresearchgate.netresearchgate.net Furthermore, hydrogen-bonding properties of the analogs are significant with respect to their interactions with P-gp. nih.govku.eduresearchgate.net While calculations of LogD and cross-sectional areas suggest that these lipophilic analogs can partition into the membrane and potentially compete for P-gp binding sites, the presence of the anionic succinate group appears to be a dominant factor in reducing their affinity for the efflux pump. nih.govresearchgate.net

Modulatory Effects on Multidrug Resistance Protein Activity

While this compound analogs are primarily designed to evade P-gp mediated efflux due to their reduced affinity, rather than directly inhibiting the transporter's activity, their interaction profiles are distinct from compounds that modulate P-gp. Unlike paclitaxel itself, which can inhibit P-gp at certain concentrations and enhance the accumulation of other P-gp substrates like rhodamine 123, TX-67 does not exhibit this modulatory effect on rhodamine uptake in BMECs. capes.gov.bracs.org This indicates that TX-67 is not acting as a P-gp inhibitor in the same manner as the parent drug or classical P-gp modulators.

The research primarily focuses on how the chemical modification alters the substrate properties of the drug for P-gp, making it less recognizable or transportable by the pump. While the provided information centers on P-gp, it is important to note that other ABC transporters like MRP1 and BCRP also contribute to multidrug resistance. researchgate.netresearchgate.netnih.govmdpi.comoaepublish.commdpi.commdpi.commdpi.com The specific interaction profiles and any potential modulatory effects of this compound on these other transporters are not extensively detailed in the provided search results. However, rational design approaches aim to circumvent efflux mediated by multiple transporters where possible.

Rational Design Approaches to Circumvent Efflux Pump-Mediated Resistance

Rational drug design plays a critical role in developing paclitaxel analogs that can overcome efflux pump-mediated resistance. The primary goal is to introduce specific chemical modifications to the paclitaxel structure that reduce its affinity for efflux transporters like P-gp while preserving its therapeutic efficacy, such as tubulin stabilization ability. nih.govnih.govku.edu This involves understanding the structural features of paclitaxel that are recognized by P-gp and designing modifications that disrupt this interaction.

Identifying the recognition elements required for P-gp interactions has been a key aspect of this rational design process. researchgate.netnih.gov Studies have analyzed numerous known P-gp substrates to determine common features and spatially distinct hydrogen bond acceptor units that correlate with the strength of P-gp interaction. researchgate.netnih.gov Based on this understanding, modifications can be strategically introduced to reduce or eliminate these recognition elements.

Anionic Modifications for Attenuated Efflux

The introduction of anionic functional groups, such as carboxylic acids, into the paclitaxel structure is a successful rational design strategy to attenuate efflux by P-gp. As discussed earlier, compounds with a negative charge at physiological pH are generally not transported by P-gp. researchgate.netnih.gov The succinate modification, particularly at the C10 position, exemplifies this approach.

Studies have shown that introducing a carboxylic acid functionality at either the C7 or C10 position of paclitaxel results in decreased rhodamine 123 uptake in BMECs, indicating reduced P-gp interaction. researchgate.net However, the positioning of the acid is important, with C10 modification generally being more effective than C7 modification in evading P-gp. nih.govresearchgate.netresearchgate.net This anionic introduction strategy has been shown to lead to paclitaxel analogs with substantially reduced or completely absent P-gp efflux mechanisms. nih.govresearchgate.net

Amide Introduction for Enhanced Permeation

Alongside anionic modifications, the introduction of amide functionalities has also been explored as a strategy in the rational design of paclitaxel analogs to circumvent efflux and potentially enhance permeation. nih.govku.eduresearchgate.netresearchgate.net A focused library of TX-67 (C10 hemi-succinate) analogs included variants with amide introductions at the C10 and C7 positions. nih.govku.eduresearchgate.net

Evaluation of these amide analogs revealed that several of them also showed no apparent interactions with P-gp at the concentrations tested. nih.govku.eduresearchgate.net The hydrogen bonding character of the amide analogs plays a significant role in their interaction with P-gp, with primary amides generally demonstrating superiority in evading interaction compared to secondary and tertiary amides. nih.govresearchgate.net This suggests that specific amide modifications can also be utilized in rational design to create paclitaxel derivatives that are poor substrates for P-gp efflux.

The following table summarizes some experimental findings on the interaction of paclitaxel and selected analogs (including succinate and amide derivatives) with P-gp, as indicated by rhodamine 123 uptake in BMECs. Increased rhodamine uptake indicates inhibition or reduced efflux by the tested compound.

| Compound | Modification Site | Functional Group | Rhodamine 123 Uptake in BMECs (Relative to Control) | P-gp Interaction |

| Paclitaxel (1) | - | - | Enhanced uptake | Substrate/Inhibitor acs.org |

| TX-67 (C10 hemi-succinate) (3) | C10 | Carboxylic Acid | No apparent increase | Reduced/Absent nih.govcapes.gov.bracs.orgresearchgate.net |

| C7 Carboxylic Acid Analog (11, 18, 23) | C7 | Carboxylic Acid | Decreased uptake | Reduced interaction researchgate.net |

| C10 Primary Amide Analog (8, 20) | C10 | Primary Amide | No apparent increase | Reduced interaction nih.govresearchgate.net |

| C7 Primary Amide Analog (12, 24) | C7 | Primary Amide | Less than corresponding glutaric amides | Reduced interaction nih.govresearchgate.net |

| C10 Ester Analog (7) | C10 | Ester | Increased uptake | P-gp Substrate nih.govresearchgate.net |

| C7 Ester Analog (19) | C7 | Ester | Increased uptake | P-gp Substrate researchgate.net |

Note: Compound numbers refer to those used in source nih.gov and researchgate.net. Rhodamine uptake results are indicative of P-gp interaction; increased uptake suggests the tested compound is either a P-gp inhibitor or competes as a substrate, while decreased or no apparent increase suggests reduced interaction or evasion.

Implications for Blood-Brain Barrier Permeation and Central Nervous System Delivery

The blood-brain barrier (BBB) represents a significant obstacle to the delivery of many therapeutic agents, including paclitaxel, to the CNS. nih.govresearchgate.netnih.gov This barrier is characterized by tight junctions between endothelial cells and the presence of efflux transporters, particularly P-gp, on the luminal surface of brain capillaries. researchgate.netnih.govnih.govmdpi.com P-gp actively transports lipophilic substances like paclitaxel out of the brain, severely limiting its accumulation in CNS tissues. nih.govresearchgate.netnih.govnih.govmdpi.com This is a major reason why paclitaxel is not an effective treatment for primary or metastatic brain cancers despite its potent cytotoxic activity. researchgate.netnih.gov

The reduced interaction of this compound analogs with P-gp has significant implications for their ability to permeate the BBB and achieve therapeutic concentrations in the CNS. Studies have shown that TX-67, the C10 hemi-succinate analog, demonstrates enhanced permeation across the BBB compared to paclitaxel in both in vitro and in situ models. nih.govcapes.gov.brresearchgate.netacs.org This improved brain uptake is directly linked to its reduced susceptibility to P-gp mediated efflux. nih.govresearchgate.net

In an in situ rat brain perfusion study, TX-67 was shown to permeate across the BBB at a greater rate than paclitaxel. acs.org Furthermore, a paclitaxel prodrug with a succinate group at the C10 position showed a notable increase in brain concentration (approximately 3-fold) compared to paclitaxel, highlighting the potential of this modification for enhancing CNS delivery. mdpi.com

The rational design strategies involving anionic modifications (like succinylation) and amide introductions are specifically aimed at developing paclitaxel derivatives that can bypass the P-gp efflux at the BBB and thus gain better access to the CNS. nih.govresearchgate.netresearchgate.net The ability of these modified analogs to evade P-gp mediated efflux suggests their potential utility in treating brain tumors and potentially neurodegenerative diseases where paclitaxel's microtubule-stabilizing properties could be beneficial. nih.govnih.gov

Beyond chemical modification, other strategies for enhancing BBB penetration and CNS delivery of paclitaxel, such as encapsulation in nanoparticles or micelles, are also being explored. These approaches can sometimes involve components that inhibit P-gp or facilitate drug transport across the barrier. aacrjournals.orgoaepublish.commdpi.comnih.govdovepress.com However, the chemical modification approach, particularly the succinylation strategy leading to compounds like TX-67, offers a direct method to alter the drug's interaction with efflux transporters at the molecular level, thereby improving its inherent ability to cross the BBB.

Strategies for Enhanced Delivery of this compound Analogs to the Central Nervous System

The inherent inability of paclitaxel to effectively cross the BBB poses a significant challenge for its therapeutic application in CNS-related conditions, such as brain tumors and certain neurodegenerative diseases uni-goettingen.dedokumen.pub. Strategies to enhance the delivery of paclitaxel to the CNS primarily focus on overcoming the BBB, particularly the Pgp efflux mechanism.

Chemical modification of the paclitaxel molecule is a direct approach to alter its physicochemical properties and reduce its recognition by efflux transporters. The addition of a succinate group at the C10 position of paclitaxel (TX-67) represents a specific chemical modification strategy aimed at improving BBB permeability dokumen.pubmdpi-res.com. This anionic modification strategy is proposed to facilitate the delivery of paclitaxel into the CNS uni-goettingen.de.

In vitro and in situ studies have provided evidence for the enhanced permeation of succinate-modified paclitaxel across the BBB compared to the parent compound. Studies using BMEC monolayers, which serve as an in vitro model of the BBB, have demonstrated polarized transport for both paclitaxel and TX-67. Notably, the permeation of TX-67 in the apical to basolateral direction (representing transport into the brain side) was greater than that of paclitaxel mdpi-res.com. Complementary in situ rat brain perfusion studies have further supported these findings, showing a greater rate of permeation of TX-67 across the BBB compared to paclitaxel mdpi-res.com.

Beyond chemical modification, other strategies for improving CNS delivery of therapeutic agents, including paclitaxel, involve various drug delivery systems and techniques such as nanoparticle carriers, focused ultrasound, and localized delivery methods. However, the specific focus here is on the inherent properties conferred by the succinate modification. It has also been hypothesized that the carboxylic acid functionality of this compound might interact with influx transporters present at the BBB, potentially facilitating its entry into brain endothelial cells and bypassing the Pgp efflux system uni-goettingen.de.

Mechanistic Basis for Improved Brain Accumulation of Succinate-Modified Paclitaxel

The improved brain accumulation observed with succinate-modified paclitaxel is primarily attributed to its altered interaction with the Pgp efflux transporter at the BBB. As a potent Pgp substrate, native paclitaxel is efficiently transported out of the brain endothelium, resulting in low brain concentrations dokumen.pubnih.gov.

The key mechanistic basis for the enhanced brain accumulation of this compound lies in the reduced recognition and transport by Pgp. The addition of the succinate group at the C10 position introduces a carboxylic acid functional group that is negatively charged at physiological pH. This negative charge leads to an unfavorable interaction with the substrate-binding site of Pgp, which typically accommodates more lipophilic and neutral or positively charged molecules. This reduced affinity for Pgp significantly diminishes the efflux of this compound from the brain endothelial cells.

Experimental data supports this mechanism. Studies have shown that TX-67 exhibits minimal to no interaction with Pgp, in stark contrast to paclitaxel which is a strong Pgp inhibitor and substrate mdpi-res.com. This lack of interaction with the efflux pump allows a greater proportion of the administered this compound to cross the BBB and accumulate in the brain tissue.

Furthermore, the possibility of involvement of influx transporters cannot be ruled out. It is plausible that the carboxylic acid moiety of this compound could serve as a substrate for specific influx transporters present on the BBB, facilitating its uptake into the brain uni-goettingen.de. This potential influx, combined with the reduced efflux by Pgp, contributes to the observed increase in brain concentration of the succinate-modified analog. Research indicates that this modification can lead to an approximately 3-fold enhancement in paclitaxel concentration within the brain.

The collective evidence suggests that the strategic introduction of a succinate group into the paclitaxel structure effectively reduces its susceptibility to Pgp-mediated efflux, thereby enhancing its ability to cross the blood-brain barrier and achieve higher concentrations within the central nervous system.

Research Findings on this compound and BBB Permeation

Here is a summary of key findings from research on this compound (TX-67) and its interaction with Pgp and BBB permeation:

| Compound | Pgp Interaction (Rhodamine 123 Uptake in BMECs) | Polarized Transport (Apical to Basolateral Permeation) | In Situ Brain Permeation Rate | Brain Concentration Enhancement |

| Paclitaxel | Substantial enhancement (Pgp inhibition) mdpi-res.com | Reduced mdpi-res.com | Lower mdpi-res.com | Baseline |

| This compound (TX-67) | No apparent interaction mdpi-res.com | Greater mdpi-res.com | Greater mdpi-res.com | ~3-fold increase |

Calculated LogD Values at pH 7.4

Calculations of LogD values at pH 7.4 for carboxylic acid analogs of paclitaxel, including the succinate derivative, have been performed. These values typically range between 0 and 4, suggesting that these analogs are predicted to partition into the membrane and can potentially compete for Pgp binding sites, although their interaction is significantly reduced compared to the parent compound uni-goettingen.de. For comparison, rhodamine 123, a Pgp substrate, has a LogD of -3.13 uni-goettingen.de.

| Compound Class | LogD at pH 7.4 Range |

| Paclitaxel Carboxylic Acid Analogs (including succinate) | 0 to 4 uni-goettingen.de |

| Rhodamine 123 | -3.13 uni-goettingen.de |

Advanced Drug Delivery Systems Integrating Paclitaxel Succinate

Nanoparticle-Based Delivery Platforms

Nanoparticle-based platforms have emerged as a leading strategy to optimize the delivery of chemotherapeutic agents like paclitaxel (B517696). nih.gov These systems can improve drug solubility, prolong circulation time, and enable targeted delivery, thereby enhancing the therapeutic index. nih.govresearchgate.net

Polymeric Nanoparticles (e.g., PLGA, PLA-PEG) Incorporating Paclitaxel Succinate (B1194679)

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are frequently used to formulate nanoparticles for controlled drug release. researchgate.netmdpi.com Paclitaxel Succinate can be chemically conjugated to the hydroxyl end-groups of PLGA, forming a PLGA-Paclitaxel Succinate hybrid. mdpi.com This covalent linkage allows for high drug loading and the formation of stable nanoparticles. mdpi.com These nanoparticles are typically spherical and can be engineered to have core diameters in the nanometer range, facilitating cellular uptake. mdpi.com The use of polyethylene (B3416737) glycol (PEG) in copolymers like PLA-PEG further enhances the systemic circulation time of the nanoparticles by reducing clearance by the reticuloendothelial system. nih.gov

| Polymer System | Particle Characteristics | Key Research Finding |

|---|---|---|

| PLGA-Paclitaxel Succinate | Spherical nanoparticles with a core diameter of approximately 70-80 nm. mdpi.com | Demonstrated sustained drug release and biological activity in ovarian cancer models. mdpi.com |

| PLA-PEG | Forms a protective hydrophilic layer, increasing circulation half-life. | Improves the pharmacokinetic profile of the encapsulated drug. nih.gov |

Self-Assembled Nanomicelles and Prodrug Nanoparticles

This compound can be conjugated with hydrophilic polymers to create amphiphilic molecules that self-assemble into nanomicelles in aqueous solutions. nih.govnih.gov These core-shell structures have a hydrophobic core that encapsulates the paclitaxel moiety and a hydrophilic shell that provides stability in circulation. nih.gov For instance, conjugating this compound to polymers like Pluronic F68 results in pH-responsive nanomicelles that can selectively release the drug in the slightly acidic tumor microenvironment. nih.govrsc.org This self-assembly process can lead to the formation of prodrug nanoparticles with high drug loading capacity, avoiding the need for potentially toxic carrier materials. nih.gov

| Self-Assembled System | Formation Principle | Primary Advantage |

|---|---|---|

| Pluronic F68-SA-PTX Nanomicelles | Self-assembly of amphiphilic polymer-drug conjugates. nih.gov | Achieves pH-sensitive drug release, enhancing selectivity for tumor tissues. nih.govrsc.org |

| Amphiphilic Drug-Drug Conjugates | Covalent linking of two drug molecules (e.g., PTX-ss-TMP) to form a self-assembling entity. nih.gov | Carrier-free system with high drug loading and redox-responsive release. nih.gov |

Hybrid Nanoparticle Formulations (e.g., Polymer-Lipid, Inorganic Nanomaterials)

Hybrid nanoparticles combine the beneficial properties of different material classes to create more effective drug delivery vehicles. Polymer-lipid hybrid nanoparticles (PLHNs) merge the structural integrity of a polymeric core, like PLGA, with the biomimetic advantages of a lipid shell. nih.govnih.govsci-hub.se This core-shell structure is adept at carrying hydrophobic drugs like paclitaxel. sci-hub.semdpi.com The lipid layer enhances biocompatibility and can be functionalized for targeted delivery. nih.gov Studies have utilized materials like soya lecithin (B1663433) and stearyl amine as the lipid components and D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) as a stabilizer and P-glycoprotein inhibitor to create multifunctional PLHNs for paclitaxel delivery. nih.govnih.govresearchgate.net

Inorganic nanomaterials, such as those based on organosilica, can also be integrated. For example, paclitaxel-loaded micelles can be coated with a disulfide bond-linked organosilica network. This hybrid structure improves colloidal stability and provides a mechanism for controlled, reduction-responsive drug release at the tumor site. frontiersin.org

Redox-Sensitive and Stimuli-Responsive Nanocarriers

"Smart" nanocarriers are designed to release their payload in response to specific triggers within the tumor microenvironment, such as changes in pH, redox potential, or enzyme concentration. nih.gov The tumor microenvironment is characterized by a significantly higher concentration of glutathione (B108866) (GSH) compared to normal tissues, creating a reducing environment. nih.govresearchgate.net This differential can be exploited by incorporating disulfide bonds into the nanocarrier structure. acs.org

For example, a conjugate of hyaluronic acid, a disulfide linker, and vitamin E succinate can self-assemble into redox-sensitive nanoparticles. nih.govnih.gov When these nanoparticles enter a high-GSH environment, the disulfide bonds are cleaved, leading to the disassembly of the carrier and the release of the encapsulated this compound. nih.govnih.gov Similarly, carriers responsive to reactive oxygen species (ROS), which are also elevated in cancer cells, have been developed using polymers like poly (β-thioester) to achieve targeted drug release. tandfonline.comnih.govtandfonline.com

Targeted Delivery Modalities

Targeted delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing exposure to healthy tissues. nih.gov This is often achieved by decorating the surface of nanocarriers with ligands that bind to specific receptors overexpressed on cancer cells. rsc.org

Ligand-Mediated Targeting Strategies (e.g., RGD Peptides, Folate Conjugates, Estrone Succinate)

Various ligands can be attached to this compound-containing nanoparticles to guide them to tumor cells.

RGD Peptides : The arginine-glycine-aspartic acid (RGD) peptide sequence specifically binds to integrin receptors, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells. nih.gov Conjugating RGD peptides to paclitaxel-loaded nanoparticles can enhance their uptake by these cells, improving therapeutic efficacy. tandfonline.comtandfonline.com

Folate Conjugates : The folate receptor is frequently overexpressed in various cancers, including ovarian, lung, and colon cancer, but has limited expression in healthy tissues. nih.govwikipedia.org Folic acid can be conjugated to the surface of nanoparticles, allowing them to be selectively internalized by cancer cells through receptor-mediated endocytosis. nih.govnih.govsciengine.com This strategy has been successfully applied to PLGA nanoparticles and other systems to enhance the targeted delivery of paclitaxel. sciengine.comresearchgate.net

Estrone Succinate : For hormone-dependent cancers, such as certain types of breast cancer, ligands that target hormone receptors can be utilized. Estrone, a type of estrogen, can be used to direct drug carriers to cells expressing estrogen receptors. The succinate derivative allows for conjugation to the delivery system, providing a targeted approach for these specific cancer types.

| Targeting Ligand | Cellular Receptor | Associated Cancer Types (Examples) |

|---|---|---|

| RGD Peptides | Integrins | Head and Neck, Glioblastoma nih.govtandfonline.com |

| Folate | Folate Receptor | Ovarian, Lung, Kidney, Colon nih.govsciengine.com |

| Estrone Succinate | Estrogen Receptor | Breast, Ovarian |

Antibody-Drug Conjugates Incorporating Succinate Linkers

This compound serves as a critical derivative for the development of antibody-drug conjugates (ADCs), a class of targeted therapeutics. aobious.commedkoo.com The succinate moiety provides a terminal carboxylic acid group, which acts as a conjugation point to link the highly cytotoxic paclitaxel molecule to a monoclonal antibody (MAb). medkoo.com This MAb is designed to selectively target antigens that are overexpressed on the surface of cancer cells, thereby directing the paclitaxel payload to the tumor site. medkoo.comnih.gov

The linker's role is paramount in the efficacy of an ADC. Succinic acid has been utilized as a short, lipophilic linker to attach paclitaxel to antibodies such as C225, which targets the epidermal growth factor receptor (EGFR). nih.gov The stability of this linker is a crucial factor, as it must remain intact while the ADC circulates in the bloodstream to prevent premature release of the drug, but it should cleave to release the active paclitaxel once the ADC has reached the target tumor cells. nih.gov

Research into the in vivo drug release pattern of a paclitaxel-antibody conjugate connected by a succinate linker has revealed important characteristics regarding its stability. nih.gov One study used a site-specific radiolabeling technique to trace the biodistribution and cleavage of a paclitaxel-succinate-C225 conjugate. The findings indicated a relatively early cleavage of the drug from the antibody. In vitro kinetics studies determined the half-life of the paclitaxel-succinate bond in the conjugate (PTXSXC225) to be approximately 2 hours under physiological conditions. nih.gov

To improve the stability, a comparison was made with a conjugate using glutaric acid (GL), a slightly longer linker, instead of succinic acid (SX). The conjugate with the glutaric acid linker (PTXGLC225) demonstrated a 16-fold increase in its half-life, suggesting that even minor changes to the dicarboxylic acid linker can significantly alter the release characteristics of the paclitaxel payload. nih.gov This highlights the critical balance required in linker design between stability in circulation and efficient cleavage at the tumor site.

| Conjugate | Linker | In Vitro Half-Life (Physiological Conditions) | Relative Stability Increase |

|---|---|---|---|

| PTXSXC225 | Succinic Acid (SX) | ~2 hours | Baseline |

| PTXGLC225 | Glutaric Acid (GL) | ~32 hours | 16-fold increase |

Strategies for Sustained and Controlled Release of this compound

Strategies for the sustained and controlled release of paclitaxel often involve its incorporation into advanced nanocarrier systems. While this compound itself is primarily a prodrug for conjugation, various succinate-containing compounds are fundamental to creating these delivery vehicles. These systems are designed to improve the therapeutic profile of paclitaxel by controlling its release rate, enhancing its solubility, and prolonging its circulation time.

One prominent strategy involves the use of nanoparticles formulated with biodegradable polymers and succinate-based surfactants or lipids. A key compound in this area is d-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS), a vitamin E derivative. nih.govsynthasite.com When used as a surfactant or blended with polymers like poly(lactic-co-glycolic acid) (PLGA), TPGS enables the formation of stable nanoparticles that can encapsulate paclitaxel with extremely high efficiency, sometimes reaching 100%. nih.govnih.gov These PLGA/TPGS nanoparticles have been shown to provide better-controlled drug release kinetics compared to nanoparticles made with other emulsifiers. nih.gov

Another approach utilizes lipid-based nanocarriers. Alpha-tocopheryl succinate (α-TOS), a semi-synthetic vitamin E analog, has been employed as a lipid matrix to construct paclitaxel-loaded lipid nanospheres. nih.govtandfonline.com These nanospheres can be produced with mean diameters of approximately 100 nm and achieve high drug entrapment efficiency of around 90%. nih.govtandfonline.com The in vitro release profile from these α-TOS-based nanospheres is characteristically biphasic: an initial rapid release is followed by a prolonged, sustained release phase that can extend for up to 72 hours. nih.govtandfonline.com The release mechanism is governed by both the diffusion of the drug and the gradual erosion of the lipid matrix. nih.gov

These nanoparticle systems demonstrate a common release pattern for encapsulated paclitaxel, whether it is within a polymeric or lipidic matrix. The release typically follows a biphasic model, beginning with an initial "burst release" over the first 1 to 3 days, followed by a much slower, continuous, and sustained release of the drug. nih.govrsc.org This controlled release profile is advantageous for maintaining a prolonged therapeutic concentration of the drug.